molecular formula C7H10O B3367380 Hept-5-ynal CAS No. 17522-24-6

Hept-5-ynal

Cat. No.: B3367380
CAS No.: 17522-24-6
M. Wt: 110.15 g/mol
InChI Key: DQNOBCJGUXBBBF-UHFFFAOYSA-N
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Description

Hept-5-ynal is an organic compound with the molecular formula C7H10O. It belongs to the class of aldehydes and is characterized by the presence of a triple bond between the fifth and sixth carbon atoms. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Mechanism of Action

Target of Action

Hept-5-ynal is a chemical compound with the molecular formula C7H10O . It’s important to note that the identification of a compound’s primary targets is a complex process that involves extensive biochemical and pharmacological research.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown . Biochemical pathways are sequences of chemical reactions occurring within a cell, and a compound can affect these pathways by interacting with one or more enzymes or other proteins involved in the pathway.

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors such as temperature, pH, and the presence of other molecules . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hept-5-ynal can be synthesized through various methods. One common approach involves the oxidation of hept-5-yn-1-ol using oxidizing agents such as sulfur trioxide pyridine complex in the presence of triethylamine. The reaction is typically carried out in a solvent mixture of dichloromethane and dimethyl sulfoxide at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: Hept-5-ynal undergoes various chemical reactions, including:

    Oxidation: this compound can be further oxidized to form hept-5-ynoic acid using strong oxidizing agents.

    Reduction: Reduction of this compound can yield hept-5-yn-1-ol.

    Substitution: The aldehyde group in this compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Grignard reagents or organolithium compounds under anhydrous conditions.

Major Products Formed:

    Oxidation: Hept-5-ynoic acid.

    Reduction: Hept-5-yn-1-ol.

    Substitution: Various substituted this compound derivatives depending on the nucleophile used.

Scientific Research Applications

Hept-5-ynal has gained attention in scientific research due to its unique chemical structure and reactivity. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Comparison with Similar Compounds

Hept-5-ynal can be compared with other similar compounds such as:

    Hept-6-ynal: Differing by the position of the triple bond.

    Hept-5-enal: Differing by the presence of a double bond instead of a triple bond.

    Hex-5-ynal: Differing by the length of the carbon chain.

Uniqueness: this compound’s unique combination of an aldehyde group and a triple bond at specific positions makes it a versatile compound in organic synthesis.

Properties

IUPAC Name

hept-5-ynal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h7H,4-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNOBCJGUXBBBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCCCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17522-24-6
Record name hept-5-ynal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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